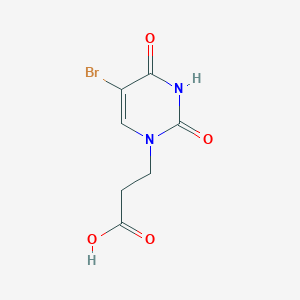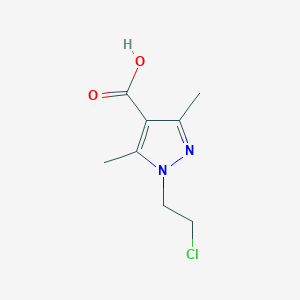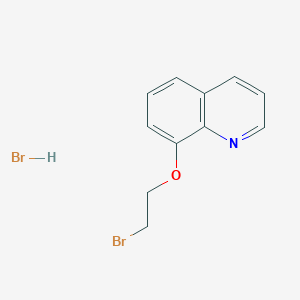
8-(2-ブロモエトキシ)キノリン臭化水素酸塩
説明
8-(2-Bromoethoxy)quinoline hydrobromide is a chemical compound with the molecular formula C11H11Br2NO and a molecular weight of 333.02 g/mol . It is a derivative of quinoline, a class of compounds that have been extensively studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of 8-(2-Bromoethoxy)quinoline hydrobromide consists of a quinoline core with a bromoethoxy group attached at the 8th position .科学的研究の応用
医薬品化学: 抗菌剤
8-(2-ブロモエトキシ)キノリン臭化水素酸塩: は、抗菌特性を持つ化合物の合成に使用されます . そのブロモエトキシ基は、さらなる官能基化のための前駆体として作用し、様々な微生物株に対して試験できる新規薬剤の開発につながります。これは、耐性菌株に対する新しい治療法の探索において特に重要です。
有機合成: ヘテロ環状化合物の構成要素
有機合成において、この化合物は複雑なヘテロ環構造を構築するための汎用性の高い構成要素として役立ちます . その反応性により、様々な置換基を導入することができ、潜在的な薬理作用を持つ多様な分子構造の創出につながります。
創薬: リード化合物の開発
8-(2-ブロモエトキシ)キノリン臭化水素酸塩の構造的特徴は、創薬において貴重な足場となります . これは、感染症から神経変性疾患まで、幅広い疾患を標的とする、高い特異性と効力を備えたリード化合物を生成するために使用できます。
薬理学: 抗癌研究
研究によると、キノリン誘導体は抗癌作用を示すことが示されています . このように、8-(2-ブロモエトキシ)キノリン臭化水素酸塩は、新規抗癌剤の合成に使用でき、新しい治療経路の探求に貢献します。
生化学: 酵素阻害研究
この化合物は、様々な酵素の阻害剤を合成するために使用できます . キノリン部分を修飾することで、研究者は合成された化合物と標的酵素間の相互作用を調査することができ、これは疾患メカニズムの理解と治療法の開発にとって重要です。
材料科学: 有機電子材料
8-(2-ブロモエトキシ)キノリン臭化水素酸塩のキノリンコアは、材料科学分野でも注目されています . その共役系により、有機電子材料に組み込むことができ、有機発光ダイオード (OLED) などの部品を作成するのに役立ちます。
特性
IUPAC Name |
8-(2-bromoethoxy)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO.BrH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;/h1-5,7H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIOANFDLQQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCBr)N=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
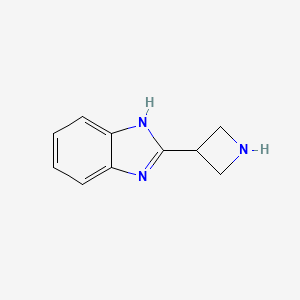
![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)
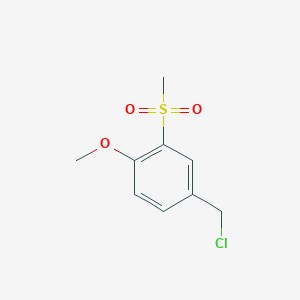
![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)

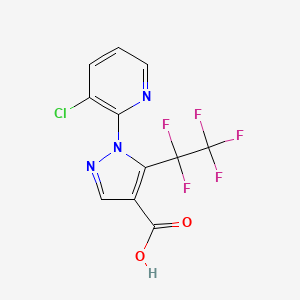

![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)
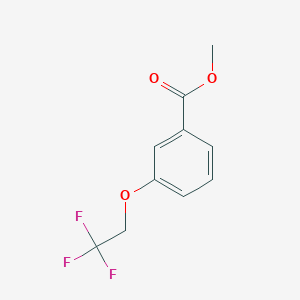
![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

